N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is an organic compound characterized by its unique structure and potential applications in various scientific fields. It has the molecular formula and is classified as a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. The presence of a methyl group and an amine group attached to a propyl chain distinguishes this compound, making it a subject of interest in medicinal chemistry and pharmacology.
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is classified under the category of aliphatic amines and is often studied for its biological activity and potential therapeutic uses. It falls within the broader class of psychoactive substances, particularly those related to synthetic cathinones, which are known for their stimulant effects .
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine. One common synthetic route includes:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Catalysts may also be utilized to optimize reaction conditions, followed by purification methods such as distillation or recrystallization to isolate the final product.
The molecular structure of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine features a propanamine backbone with a methyl group on one nitrogen atom of the pyrrolidine ring. Its structural representation can be summarized as follows:
The compound has been cataloged under various identifiers, including its CAS number and PubChem CID , which provide access to extensive data regarding its properties and classifications .
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can undergo several chemical reactions:
The specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the products formed during these reactions.
The mechanism of action for N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It may act as a stimulant by modulating the activity of neurotransmitters such as dopamine and norepinephrine. The exact pathways depend on the specific receptors it interacts with, which could lead to various biological effects including increased alertness or mood elevation .
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine has numerous scientific applications:
This compound's versatile nature makes it an important subject for ongoing research across multiple scientific disciplines.
The systematic IUPAC name N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine precisely defines its molecular structure: a propan-1-amine chain methylated at the terminal nitrogen (N¹) and substituted at the 3-position with a pyrrolidin-1-yl group. This nomenclature distinguishes it from closely related compounds like 3-(Pyrrolidin-1-yl)propan-1-amine (CAS 23159-07-1), which lacks the N-methyl substitution and exhibits different physicochemical and pharmacological properties [1] [7]. The structural analogues within this amine class demonstrate how subtle modifications significantly alter molecular properties and biological interactions.
Interactive Comparative Analysis of Structural Analogues:
<div class="table-container"><table><thead><tr><th>Compound</th><th>Molecular Formula</th><th>Molecular Weight</th><th>SMILES Notation</th><th>Hydrogen Bond Acceptors</th><th>Calculated LogP</th></tr></thead><tbody><tr><td>N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine</td><td>C<sub>8</sub>H<sub>19</sub>N<sub>2</sub></td><td>143.25 g/mol</td><td>CNCCCN1CCCC1</td><td>2</td><td>0.85 (est.)</td></tr><tr><td>3-(Pyrrolidin-1-yl)propan-1-amine [1] [7]</td><td>C<sub>7</sub>H<sub>16</sub>N<sub>2</sub></td><td>128.22 g/mol</td><td>NCCCN1CCCC1</td><td>2</td><td>0.431</td></tr><tr><td>2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine [9]</td><td>C<sub>8</sub>H<sub>18</sub>N<sub>2</sub></td><td>142.24 g/mol</td><td>NCC(C)CN1CCCC1</td><td>2</td><td>1.12 (est.)</td></tr></tbody></table></div>
The methyl group at the terminal nitrogen in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine reduces hydrogen bonding capacity compared to its primary amine counterpart (3-(Pyrrolidin-1-yl)propan-1-amine), while simultaneously increasing lipophilicity. This modification significantly impacts blood-brain barrier permeability and target engagement kinetics. The positional isomer 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine demonstrates how branching near the amine group introduces steric effects that may influence binding to enzymatic pockets or neurotransmitter receptors [9]. These structural variations create distinct pharmacological profiles despite shared molecular scaffolds. Computational analyses indicate that N-methylation decreases topological polar surface area by approximately 20-25%, potentially enhancing membrane permeability—a critical factor for compounds targeting central neuromodulatory systems [1] [4]. The pyrrolidine nitrogen's basicity (pKa ≈ 10-11) remains consistent across analogues, facilitating protonation under physiological conditions and promoting interactions with anionic binding sites in biological targets.
Pyrrolidine-containing compounds have evolved from structural elements in natural alkaloids to sophisticated scaffolds in modern drug design, reflecting a continuous trajectory of pharmacological innovation. Early neuropharmacological agents featured pyrrolidine as a conformational constraint element, notably in the development of antipsychotics and neurotransmitter analogues during the mid-20th century. The saturated five-membered ring provided advantages over aromatic systems by reducing planarity and introducing stereochemical diversity, which improved target specificity for aminergic receptors [2] [6]. This historical progression established pyrrolidine as a privileged scaffold in compounds targeting the central nervous system.
The integration of pyrrolidine with flexible amine-containing chains, as seen in N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, represents a strategic advancement beyond rigid bicyclic structures. Medicinal chemists recognized that the propylamine linker between the pyrrolidine nitrogen and terminal amine mimics endogenous polyamine structures while providing optimal spatial separation for interacting with multiple binding domains. This design principle gained prominence through research on neurotransmitter analogues and enzyme inhibitors in the 1980s-1990s, where such spacers demonstrated improved efficacy at monoamine transporters and receptors compared to shorter or longer chain analogues [6]. The subsequent strategic incorporation of N-methyl groups, as exemplified in the compound of interest, addressed metabolic stability issues common to primary and secondary amines while fine-tuning lipophilicity profiles for enhanced CNS penetration.
Contemporary research leverages these historical developments in exploring novel applications. In Parkinson's disease research, pyrrolidine-containing compounds are investigated for their neuromodulatory potential targeting dopaminergic and noradrenergic systems [2]. Kinase inhibitor development has incorporated similar structural motifs to exploit interactions with hydrophobic pockets while maintaining solubility, as demonstrated in compounds like ponatinib precursors where pyrrolidine variants contributed to optimized binding kinetics [3]. This evolutionary trajectory underscores how N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine embodies decades of medicinal chemistry optimization—retaining favorable steric and electronic properties of historical scaffolds while incorporating modern design elements for enhanced target engagement.
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine exhibits compelling potential in neuromodulation research due to its structural compatibility with aminergic neurotransmitter systems. The compound's molecular architecture—a protonatable tertiary nitrogen within the pyrrolidine ring and a secondary methylamine separated by a three-carbon chain—creates optimal geometry for interacting with monoamine transporters and receptors. Research on analogous compounds indicates potential activity modulation at noradrenergic and dopaminergic systems, which are critically implicated in disorders ranging from depression to Parkinson's disease [2] [6]. The compound's moderate lipophilicity (estimated LogP 0.85) and molecular weight (143.25 g/mol) align with blood-brain barrier permeability requirements, suggesting potential for direct central activity [1] [4].
Interactive Neurotransmitter System Targets:
<div class="table-container"><table><thead><tr><th>Biological Target</th><th>Potential Mechanism</th><th>Research Implications</th><th>Supporting Evidence from Analogues</th></tr></thead><tbody><tr><td>Norepinephrine Transporter (NET)</td><td>Inhibition of neurotransmitter reuptake</td><td>Mood regulation, attention mechanisms</td><td>Structural similarity to reboxetine analogues</td></tr><tr><td>Dopamine Receptors (D2/D3)</td><td>Allosteric modulation</td><td>Motor control, reward pathways</td><td>Pyrrolidine-containing D2 agonists in Parkinson's research [2]</td></tr><tr><td>Angiotensin-Converting Enzyme 2 (ACE2)</td><td>Zinc-binding modulation</td><td>Neuroinflammatory pathways</td><td>Pyrrolidine-based ACE2 inhibitor studies [5]</td></tr><tr><td>Ionotropic Glutamate Receptors</td><td>Modulation of neurotransmitter release</td><td>Excitotoxicity in neurodegeneration</td><td>Amine derivatives altering glutamate uptake [5]</td></tr></tbody></table></div>
In enzyme targeting applications, this compound's structural features suggest potential interactions with metalloenzymes through its tertiary nitrogen. Research on selective ACE2 inhibitors containing structurally similar pyrrolidine elements demonstrates neuromodulatory effects, including decreased exocytotic GABA release and reduced glutamate uptake in presynaptic terminals [5]. These findings indicate that appropriately functionalized pyrrolidine derivatives can cross-talk with neurotransmitter systems independent of their primary enzymatic targets—a phenomenon of significant research interest. The compound's secondary amine may additionally facilitate interactions with catalytic zinc ions or acidic residues in enzyme active sites, positioning it as a potential starting point for developing novel enzyme modulators targeting CNS disorders.
Advanced research approaches are exploring this compound within multi-target therapeutic paradigms. Its potential to simultaneously influence neurotransmitter dynamics and enzymatic activity aligns with systems biology approaches to complex neurological disorders [6]. For instance, the compound's structural features could be harnessed in hybrid molecules designed to address both neurotransmitter imbalances and neuroinflammatory processes in neurodegenerative conditions. Furthermore, its modulatory effects on neurotransmitter transporters and receptors could be leveraged in targeted drug delivery systems using brain-penetrant nanoparticles [4]. These diverse research avenues highlight how N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine serves as a versatile scaffold in neuropharmacology, bridging traditional receptor-focused approaches with emerging strategies in enzyme modulation and targeted CNS delivery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: